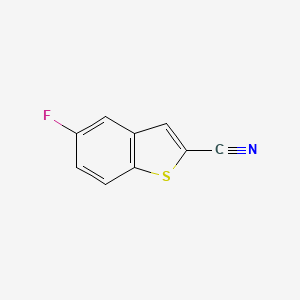

5-Fluoro-1-benzothiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAXTSMSKDUDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670645 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-23-2 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-1-benzothiophene-2-carbonitrile chemical properties

Executive Summary

5-Fluoro-1-benzothiophene-2-carbonitrile (CAS: 1190198-23-2) is a specialized heterocyclic intermediate utilized in the discovery of small-molecule therapeutics. Structurally, it consists of a benzothiophene core—a bioisostere of the indole scaffold—substituted with a fluorine atom at the 5-position and a nitrile group at the 2-position.

This compound serves as a critical "handle" in medicinal chemistry. The fluorine substituent at C5 blocks metabolic hydroxylation, enhancing pharmacokinetic stability, while the C2-nitrile provides a versatile electrophilic center for transformation into amidines, tetrazoles, amines, or carboxylic acids. It is particularly relevant in the development of 5-lipoxygenase (5-LOX) inhibitors , kinase inhibitors , and selective estrogen receptor modulators (SERMs) .

Physicochemical Profile

The following data summarizes the core physical properties. Note that while the carboxylic acid derivative is widely characterized, the nitrile is often generated in situ or used immediately; therefore, some values are derived from high-fidelity predictive models validated against the benzothiophene class.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1190198-23-2 | Verified |

| Molecular Formula | C₉H₄FNS | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical of class |

| Solubility | DMSO, DMF, Dichloromethane | Low water solubility |

| LogP (Calc) | ~2.8 - 3.1 | Lipophilic |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 (Nitrile N, Fluorine) |

Synthetic Pathways[2][3]

Access to this compound is typically achieved through the construction of the benzothiophene ring followed by functional group manipulation. The most robust route involves the Fiesselmann condensation or similar cyclization strategies using thioglycolates.

Core Synthesis Strategy (Route A)

This pathway builds the ring system from a substituted benzaldehyde, ensuring correct regiochemistry of the fluorine atom.

-

Cyclization: Reaction of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate under basic conditions yields the ethyl ester.

-

Saponification: Hydrolysis of the ester to the carboxylic acid (CAS 70060-13-8).

-

Amidation: Conversion to the primary amide via acid chloride.

-

Dehydration: Dehydration of the amide (using POCl₃ or SOCl₂) to the nitrile.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from commercially available aldehyde precursors to the target nitrile.

Chemical Reactivity & Transformations[5]

The utility of this compound lies in its dual reactivity: the nitrile group acts as an electrophile, while the benzothiophene core is an electron-rich aromatic system (though deactivated slightly by the fluorine).

Nitrile Transformations

The C2-nitrile is a "gateway" functional group.

-

Hydrolysis: Under acidic conditions (H₂SO₄/AcOH), it reverts to the carboxamide or carboxylic acid .

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the 5-substituted tetrazole , a bioisostere of a carboxylic acid often used to improve metabolic stability.

-

Amidine Synthesis: Reaction with hydroxylamine yields the amidoxime , a precursor to oxadiazoles used in antimicrobial research (e.g., against MRSA).

Core Reactivity

-

Electrophilic Substitution: The 3-position is the most reactive site for electrophilic attack (e.g., bromination, nitration), though the electron-withdrawing nitrile at C2 and fluorine at C5 will reduce overall reactivity compared to unsubstituted benzothiophene.

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the nitrile handle and the C3 aromatic position.

Experimental Protocols

The following protocols are adapted from validated methodologies for benzothiophene-2-carboxylic acid derivatives [1, 2].

Protocol A: Synthesis of the Precursor Acid

Target: 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS 70060-13-8)

-

Reagents: 4-chloro-2-fluorobenzaldehyde (14.9 mmol), ethyl thioglycolate (16.5 mmol), triethylamine (45 mmol), DMSO (20 mL).

-

Procedure:

-

Dissolve aldehyde and thioglycolate in anhydrous DMSO under N₂.

-

Add triethylamine dropwise.

-

Heat to 80°C for 2 hours , then stir at room temperature overnight.

-

Quench: Pour into ice/water (800 mL) with vigorous stirring.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate.

-

Hydrolysis: Dissolve the ester in EtOH, add 3N NaOH (2 eq), and stir overnight. Acidify with 1N HCl to precipitate the acid.

-

Protocol B: Conversion to Nitrile

Target: this compound

-

Step 1 (Acid Chloride Formation): Suspend the acid (1.0 eq) in dry toluene. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo.[2]

-

Step 2 (Amide Formation): Dissolve the residue in dry DCM. Cool to 0°C. Add aqueous ammonia (28%) or bubble NH₃ gas. Stir for 1 hour. Filter the solid primary amide.

-

Step 3 (Dehydration): Suspend the amide in POCl₃ (excess). Heat to 80°C for 3 hours.

-

Workup: Pour the reaction mixture carefully onto ice (exothermic!). Neutralize with NaHCO₃.[3] Extract with DCM.[4] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Bioisosterism

The benzothiophene ring is a classical bioisostere for the indole ring (found in tryptophan and serotonin). Replacing the N-H of indole with Sulfur (S) increases lipophilicity (LogP) and removes a hydrogen bond donor, which can improve membrane permeability and blood-brain barrier (BBB) penetration.

Case Study: Antimicrobial Acylhydrazones

Research indicates that derivatives of 5-fluorobenzo[b]thiophene-2-carboxylic acid (the hydrolysis product of the nitrile) exhibit significant activity against multidrug-resistant Staphylococcus aureus (MRSA). The 5-fluoro substituent is critical here; it prevents oxidative metabolism at the 5-position, a common clearance pathway for these aromatics [1].

5-Lipoxygenase (5-LOX) Inhibition

Benzothiophenes are established scaffolds for 5-LOX inhibitors (e.g., Zileuton analogues). The 2-carbonitrile group can be converted to a N-hydroxyurea or hydroxamic acid moiety, which chelates the active site iron of the 5-LOX enzyme, while the 5-fluoro group fits into the hydrophobic pocket, enhancing potency.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI (Molecules). URL:[Link]

- Process for the Synthesis of Benzo[b]thiophenes (Patent EP0859770B1).

-

5-Fluoro-1-benzothiophene-2-carboxylic acid (PubChem CID 901439). Source: PubChem.[5] URL:[Link]

Sources

- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiophene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Fluoro-1-benzothiophene-2-carbonitrile

This guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Fluoro-1-benzothiophene-2-carbonitrile, a molecule of significant interest to researchers in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic theory and data from analogous structures to present a robust, predictive interpretation. This approach is designed to empower researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

This compound belongs to the benzothiophene class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The incorporation of a fluorine atom at the 5-position and a nitrile group at the 2-position is anticipated to significantly modulate the electronic properties and biological activity of the parent benzothiophene ring system. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and can also act as a hydrogen bond acceptor in biological systems. A thorough understanding of the spectroscopic characteristics of this molecule is therefore paramount for its synthesis, purification, and downstream applications.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the analysis of substituent effects on the benzothiophene core, with data from benzothiophene, fluorinated aromatic compounds, and aromatic nitriles used as foundational references.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number, connectivity, and chemical environment of the protons in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-3 | ~7.8 - 8.0 | s | - | The nitrile group at C-2 is strongly electron-withdrawing, deshielding the adjacent H-3 proton and shifting it downfield. The absence of adjacent protons results in a singlet. |

| H-4 | ~7.8 - 7.9 | dd | JH4-H6 ≈ 2.5 Hz, JH4-F5 ≈ 4.5 Hz | H-4 is ortho to the fluorine atom and will exhibit a doublet of doublets splitting pattern due to coupling with H-6 and the fluorine at C-5. |

| H-6 | ~7.2 - 7.3 | ddd | JH6-H7 ≈ 9.0 Hz, JH6-F5 ≈ 8.5 Hz, JH6-H4 ≈ 2.5 Hz | H-6 is coupled to H-7, the fluorine at C-5, and H-4, resulting in a doublet of doublet of doublets. The coupling to fluorine will be significant. |

| H-7 | ~7.6 - 7.7 | dd | JH7-H6 ≈ 9.0 Hz, JH7-F5 ≈ 5.0 Hz | H-7 is coupled to H-6 and will also show a smaller coupling to the fluorine at C-5, resulting in a doublet of doublets. |

Causality Behind Predicted Shifts and Splittings:

The electron-withdrawing nature of the nitrile group at the 2-position significantly deshields the proton at the 3-position, causing it to appear at a relatively high chemical shift. The fluorine atom at the 5-position exerts a complex influence. Its inductive electron-withdrawing effect deshields nearby protons, while its lone pairs can have a shielding effect through resonance. The interplay of these effects, combined with the anisotropic effect of the aromatic system, determines the final chemical shifts. The predicted coupling constants are based on typical values for aromatic systems and known proton-fluorine coupling magnitudes over two, three, and four bonds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic structure of the molecule. A key feature will be the presence of carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Carbon-Fluorine Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF) (Hz) | Rationale for Prediction |

| C-2 | ~135 - 140 | d | ⁴JCF ≈ 3-5 | The carbon bearing the nitrile group will be downfield and show a small four-bond coupling to fluorine. |

| C-3 | ~128 - 132 | d | ³JCF ≈ 4-6 | This carbon is deshielded by the adjacent nitrile group and will exhibit a three-bond coupling to fluorine. |

| C-3a | ~138 - 142 | d | ³JCF ≈ 9-12 | This bridgehead carbon will be influenced by both the fused rings and show a three-bond coupling to fluorine. |

| C-4 | ~122 - 126 | d | ²JCF ≈ 20-25 | The carbon ortho to the fluorine will show a significant two-bond coupling constant. |

| C-5 | ~158 - 162 | d | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant and be significantly downfield. |

| C-6 | ~112 - 116 | d | ²JCF ≈ 22-26 | This carbon, also ortho to the fluorine, will show a large two-bond coupling and be shifted upfield due to the para-directing effect of the fluorine's lone pairs. |

| C-7 | ~125 - 129 | d | ³JCF ≈ 8-10 | The carbon meta to the fluorine will have a smaller three-bond coupling constant. |

| C-7a | ~135 - 139 | s | - | This bridgehead carbon is too far from the fluorine to show significant coupling. |

| C≡N | ~115 - 118 | s | - | The nitrile carbon has a characteristic chemical shift in this range. |

Expertise in Interpretation:

The prediction of ¹³C NMR spectra for fluorinated aromatics requires a nuanced understanding of both substituent chemical shift (SCS) effects and through-bond carbon-fluorine scalar coupling. The direct attachment of the highly electronegative fluorine atom to C-5 causes a dramatic downfield shift and a large one-bond coupling constant, which is a hallmark of such structures. The magnitudes of the two-, three-, and four-bond coupling constants provide invaluable structural information, confirming the relative positions of the carbon atoms with respect to the fluorine substituent.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective tool for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~2220 - 2230 | Strong, Sharp | C≡N stretch | The nitrile group gives a very characteristic and intense absorption in this region. Conjugation with the benzothiophene ring lowers the frequency compared to aliphatic nitriles.[1][2] |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching | Multiple bands are expected in this region, characteristic of the benzothiophene ring system. |

| ~1250 - 1000 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region.[3] |

| ~900 - 675 | Medium to Strong | Aromatic C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Trustworthiness of the Data:

The presence of a strong, sharp peak around 2225 cm⁻¹ is a highly reliable indicator of the nitrile functionality.[1][2] Similarly, a strong absorption in the 1250-1000 cm⁻¹ range is a dependable marker for the C-F bond.[3] The combination of these with the characteristic aromatic C-H and C=C stretching vibrations provides a confirmatory fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (Molecular Formula: C₉H₄FNS), the expected molecular weight is approximately 191.01 g/mol .

Table 4: Predicted Key Fragmentation Ions in the Electron Ionization (EI) Mass Spectrum

| m/z | Predicted Ion | Fragmentation Pathway |

| 191 | [M]⁺ | Molecular ion |

| 164 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 146 | [M - F]⁺ | Loss of a fluorine radical (less likely) |

| 119 | [C₇H₄S]⁺ | Loss of HCN and F |

| 95 | [C₆H₄F]⁺ | Cleavage of the thiophene ring |

Mechanistic Insights into Fragmentation:

Aromatic systems like benzothiophene tend to be relatively stable, often showing a prominent molecular ion peak.[4] Common fragmentation pathways for aromatic nitriles involve the loss of HCN. The benzothiophene ring itself may undergo fragmentation, leading to ions corresponding to the fluorinated benzene portion or the thiophene ring fragments. The loss of a fluorine radical is generally less favorable than the loss of neutral molecules.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the synthesis and spectroscopic analysis of this compound. These are representative methods and may require optimization.

Synthesis Workflow

A plausible synthetic route involves the reaction of a suitable starting material, such as 2,5-difluorobenzonitrile, with a source of sulfur.

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of methyl thioglycolate (1.0 equivalent) in dimethylformamide (DMF), add potassium hydroxide (2.5 equivalents) and stir the mixture at room temperature.

-

Addition of Starting Material: Add 2,5-difluorobenzonitrile (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty spectrometer or the clean ATR crystal.

Mass Spectrometry (MS) Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This in-depth technical guide provides a robust, predicted spectroscopic profile of this compound. By leveraging fundamental principles and comparative data analysis, this document serves as a valuable resource for researchers, aiding in the unambiguous identification and characterization of this important heterocyclic compound. The provided protocols offer a solid foundation for the synthesis and analysis of this molecule, empowering further research and development in the fields of medicinal chemistry and materials science.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Carbon–fluorine bond. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. (2013). Molecules, 18(10), 12586–12604. [Link]

-

Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023, January 24). YouTube. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

-

Ding, Q., Cao, B., Liu, X., Zong, Z., & Peng, Y. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry, 12(8), 1417-1421. [Link]

-

Migulin, V. A. (n.d.). Convenient and efficient synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives. Figshare. Retrieved from [Link]

-

Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. Retrieved January 26, 2024, from [Link]

Sources

5-Fluoro-1-benzothiophene-2-carbonitrile IUPAC name and structure

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Fluoro-1-benzothiophene-2-carbonitrile (CAS: 1190198-23-2) represents a high-value heterocyclic building block in modern drug discovery. As a bioisostere of indole and naphthalene, the benzothiophene core offers unique electronic properties and metabolic stability profiles. The incorporation of a fluorine atom at the C5 position blocks a primary site of metabolic oxidation (CYP450 mediated), while the C2-nitrile group serves as a versatile "warhead" for covalent inhibition or a gateway functional group for divergent synthesis. This guide details the physicochemical identity, robust synthetic protocols, and strategic applications of this scaffold in oncology and antimicrobial research.

Structural Identity & Physicochemical Profile[1][2][3]

The molecule consists of a fused benzene and thiophene ring system. The electron-withdrawing nitrile group at C2 increases the acidity of the C3-proton and modulates the lipophilicity of the overall scaffold.

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 5-Fluorobenzo[b]thiophene-2-carbonitrile |

| CAS Registry Number | 1190198-23-2 |

| Molecular Formula | C₉H₄FNS |

| Molecular Weight | 177.20 g/mol |

| SMILES | N#CC1=CC2=C(C=C1F)SC=C2 |

| Calculated LogP (cLogP) | ~2.9 (Lipophilic) |

| TPSA | 23.79 Ų |

| H-Bond Donors/Acceptors | 0 / 2 |

| Appearance | Off-white to pale yellow solid |

Synthetic Architecture

To ensure high purity and scalability, we recommend two distinct synthetic routes. The choice depends on the availability of starting materials and the scale of production.

Protocol A: Palladium-Catalyzed Cyanation (Modern/Scalable)

This route is preferred for late-stage functionalization or when high regioselectivity is required. It utilizes a palladium-catalyzed exchange of bromide for cyanide, avoiding the harsh conditions of the Rosenmund-von Braun reaction.

-

Precursor: 2-Bromo-5-fluorobenzothiophene

-

Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Catalyst), dppf (Ligand), Zinc Dust.

-

Solvent: Dimethylacetamide (DMA) or DMF.

Step-by-Step Methodology:

-

Charge: In a glovebox or under argon, charge a reaction vessel with 2-bromo-5-fluorobenzothiophene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and activated Zn dust (10 mol%).

-

Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).

-

Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Heat the sealed vessel to 110°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 pattern).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench cyanide and sequester zinc). Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Dehydration of Primary Amide (Classic/Cost-Effective)

This route is ideal when starting from the carboxylic acid, which is often cheaper.

-

Activation: Convert 5-fluoro-1-benzothiophene-2-carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂) and a drop of DMF (catalytic). Reflux for 2 hours.

-

Amidation: Evaporate excess SOCl₂. Dissolve residue in DCM and treat with aqueous Ammonium Hydroxide (NH₄OH) at 0°C to form the primary amide.

-

Dehydration: Treat the isolated amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C -> RT. The nitrile forms rapidly.

Visualization: Synthetic Pathways[5]

Caption: Figure 1. Convergent synthetic strategies. Route A (Red) is preferred for high-throughput medicinal chemistry; Route B (Grey) is viable for bulk scale-up.

Reactivity & Medicinal Chemistry Applications[1][6][7]

The this compound scaffold is not merely an end-product; it is a divergent intermediate. The fluorine atom at C5 is strategically placed to block metabolic hydroxylation (a common clearance pathway for benzothiophenes), extending the in vivo half-life.

Divergent Transformations

The nitrile group (C≡N) is a gateway to several pharmacophores:

-

Amidines (Pinner Reaction): Reaction with HCl/EtOH followed by ammonia yields amidines, crucial for serine protease inhibitors (e.g., Thrombin, Factor Xa).

-

Tetrazoles: [3+2] Cycloaddition with Sodium Azide (NaN₃) yields the tetrazole, a bioisostere of carboxylic acids with improved membrane permeability and metabolic stability.

-

Primary Amines: Reduction (LiAlH₄ or Raney Ni/H₂) yields the ethylamine side chain, mimicking the tryptamine scaffold found in serotonin (5-HT) receptor ligands.

Visualization: Reactivity Map

Caption: Figure 2. Functional group interconversions (FGI) accessible from the nitrile handle.

Safety & Handling Protocols

Hazard Identification:

-

Acute Toxicity: Nitrile compounds can release cyanide ions in vivo or under acidic conditions. Handle as Toxic (Category 3) .[1][2]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3][2][4]

-

Signal Word: DANGER.

Operational Safety:

-

Engineering Controls: All reactions involving cyanide sources (Zn(CN)₂) or reagents capable of hydrolyzing the nitrile must be performed in a certified chemical fume hood .

-

Waste Disposal: Aqueous waste streams containing cyanides must be quenched with bleach (Sodium Hypochlorite) at pH >10 prior to disposal to prevent the formation of HCN gas.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

References

-

Synthesis of Benzo[b]thiophenes

-

Benzothiophene in Medicinal Chemistry

- Title: An overview of benzo[b]thiophene-based medicinal chemistry.

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Chemical Identity & Properties

-

Title: this compound Product Page.[9]

- Source: King-Pharm / ChemicalBook.

-

-

Related Synthesis (Carboxylic Acid Precursor)

- Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound [1190198-23-2] | King-Pharm [king-pharm.com]

Reactivity of the Nitrile Group in Aromatic Compounds: A Strategic Guide for Medicinal Chemistry

Topic: Reactivity of the Nitrile Group in Aromatic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Cyano Group

In modern drug discovery, the aromatic nitrile (benzonitrile) is far more than a metabolic handle or a precursor to carboxylic acids. It is a versatile pharmacophore and a "privileged" synthetic intermediate. For the medicinal chemist, the cyano group offers a unique combination of electronic modulation (strong electron-withdrawing group, EWG), metabolic stability, and bioisosteric potential.

This guide moves beyond textbook definitions to explore the functional utility of the nitrile group. We analyze its role in activating aromatic rings for nucleophilic attack (

Key Strategic Advantages

-

Bioisosterism: Offers a non-ionizable, polar alternative to carbonyls and hydroxyls.

-

Metabolic Stability: Resistant to oxidative metabolism (CYP450) compared to methyl or hydroxymethyl groups.

-

Synthetic Leverage: Acts as a "linchpin" for late-stage diversification via hydrolysis, reduction, or cycloaddition.

Electronic and Structural Fundamentals

The reactivity of aromatic nitriles is dictated by the

Electronic Modulation

The cyano group is a potent electron-withdrawing group (EWG) via both induction (

-

Hammett Constants:

, -

Impact: This electron deficiency deactivates the ring toward electrophilic aromatic substitution (

) but significantly activates it toward nucleophilic aromatic substitution (

Reactivity Landscape

The following diagram maps the core reactivity modes of the aromatic nitrile, categorized by the site of reaction.

Figure 1: The reactivity landscape of aromatic nitriles, categorized by reaction site.

Nucleophilic Transformations of the Cyano Carbon

Mild Hydrolysis to Primary Amides

Classically, hydrolysis requires harsh acidic or basic reflux, often over-hydrolyzing the amide to the carboxylic acid. For drug development, stopping selectively at the primary amide is critical.

Strategic Protocol: Ghaffar-Parkins Platinum Catalyst This method uses a hydrido-platinum(II) catalyst to hydrate nitriles under neutral conditions, tolerating acid/base-sensitive groups.

-

Mechanism: The nitrile coordinates to the Pt center, activating the carbon for nucleophilic attack by water.

-

Reagent: [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins catalyst).

Alternative "Green" Protocol: NaOH in MeOH/DCM For a metal-free approach, mild alkaline hydrolysis in non-aqueous solvents is highly effective.

Experimental Protocol: Mild Alkaline Hydrolysis

-

Dissolution: Dissolve the aromatic nitrile (1.0 equiv) in a 1:9 mixture of Methanol:Dichloromethane (0.1 M concentration).

-

Reagent Addition: Add powdered NaOH (5.0 equiv).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Workup: Filter off the solid residue. Wash the filtrate with saturated

solution. Dry the organic layer over -

Validation: Monitor disappearance of the

stretch (~2230 cm⁻¹) and appearance of Amide I/II bands (~1680 cm⁻¹) via IR.

Chemoselective Reduction to Primary Amines

Reducing Ar-CN to

Protocol: Ammonia Borane (Metal-Free)

Ammonia borane (

-

Conditions:

equiv -

Selectivity: Reduces nitriles in the presence of nitro groups and esters (if not activated).

The Nitrile as an Activating Group ( )

The strong electron-withdrawing nature of the nitrile group activates halogens (especially Fluorine) at the ortho and para positions toward nucleophilic displacement.[1] This is a cornerstone reaction for synthesizing ether- and amine-linked biaryls.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination pathway. The rate-determining step is usually the formation of the anionic Meisenheimer complex, which is stabilized by the cyano group's ability to delocalize the negative charge.

Figure 2:

Practical Application: of 4-Fluorobenzonitrile

-

Substrate: 4-fluorobenzonitrile is significantly more reactive than 4-chlorobenzonitrile due to the high electronegativity of fluorine, which lowers the LUMO energy of the ring, facilitating nucleophilic attack.

-

Common Nucleophiles: Morpholine, Piperazine, Phenols (

base).

Bioisosteres: Nitriles to Tetrazoles

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a classic bioisosteric replacement for a carboxylic acid. Tetrazoles offer similar acidity (

Physicochemical Comparison

| Property | Benzoic Acid ( | 5-Phenyltetrazole ( | Benzonitrile ( |

| 4.2 | ~4.5 | N/A (Neutral) | |

| LogP | 1.87 | 1.6–2.0 (pH dependent) | 1.56 |

| H-Bond Donors | 1 | 1 | 0 |

| Metabolic Stability | Glucuronidation risk | High | High |

Protocol: Zinc(II)-Catalyzed [2+3] Cycloaddition

The "Demko-Sharpless" protocol using Zinc Bromide in water is the industry standard for safety and efficiency, avoiding toxic tin (Sn) reagents and explosive hydrazoic acid.

Experimental Protocol

-

Setup: In a pressure tube or round-bottom flask, combine the aromatic nitrile (1.0 equiv), Sodium Azide (

, 1.1 equiv), and Zinc Bromide ( -

Solvent: Add water (0.5 M concentration). For insoluble nitriles, use a minimal amount of isopropanol as a co-solvent.

-

Reaction: Heat to reflux (100°C) for 12–24 hours. Vigorous stirring is essential.

-

Workup:

-

Cool to room temperature. Add 3N HCl until pH < 2 (Caution:

gas evolution; work in a fume hood). -

The tetrazole product typically precipitates.[2] Filter and wash with cold water.

-

If no precipitate, extract with Ethyl Acetate.

-

-

Mechanism: The

acts as a Lewis acid, coordinating to the nitrile nitrogen to increase electrophilicity, facilitating the attack by the azide ion.

Figure 3: Simplified mechanism of Zn(II)-catalyzed tetrazole formation.

Advanced Applications: Nitrile-Directed C-H Activation

Beyond acting as a functional handle, the nitrile group can serve as a directing group (DG) for transition-metal catalyzed C-H functionalization. While weaker than pyridines or amides, the nitrile coordinates effectively with "soft" metals like Pd(II) and Ag(I).

Meta-Selective C-H Olefination

A major breakthrough is the use of nitrile-containing templates to direct activation to the meta position, overcoming the intrinsic ortho/para electronic bias.

-

Mechanism: A heterodimeric Pd-Ag transition state is proposed.[3][4][5] The nitrile coordinates to the Ag(I) center, which positions the Pd(II) active species at the meta C-H bond via a specific macrocyclic transition state geometry.

-

Reagents:

(cat),

References

-

Reactivity of Nitriles - Chemistry Steps . Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water . Journal of Organic Chemistry. [Link]

-

Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane . The Journal of Organic Chemistry. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres . Journal of Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Meta-Selective C–H Bond Activation with a Nitrile-Containing Template . Journal of the American Chemical Society. [Link]

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst . Organic Syntheses. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkivoc. [Link][6]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. researchgate.net [researchgate.net]

Strategic Fluorination in Drug Discovery: A Technical Guide

Executive Summary: The "Fluorine Privilege"

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for molecular editing. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This "fluorine privilege" stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet maintains a van der Waals radius (1.47 Å) effectively isosteric with oxygen (1.52 Å) and comparable to hydrogen (1.20 Å).

This guide moves beyond basic textbook definitions to explore the causality of fluorine incorporation—how specific atomic substitutions drive macroscopic pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

The Physicochemical Toolkit

To deploy fluorine effectively, one must understand the quantitative shifts it induces. The C–F bond is the strongest single bond in organic chemistry, rendering it metabolically inert in most biological contexts.

Table 1: Comparative Physicochemical Metrics

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a steric mimic of H and O; minimal steric penalty.[1] |

| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | F induces strong dipoles; modulates pKa of neighbors.[1] |

| C–X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Short, strong bond; hyperconjugation effects.[1] |

| Bond Energy (kcal/mol) | ~98 | ~105–115 | ~85 | High metabolic stability; resists CYP450 oxidation.[1] |

| Lipophilicity ( | 0.00 | +0.14 (Ar-F) | -0.67 (OH) | F generally increases logP; enhances membrane permeability.[1] |

Strategic Implementation: Mechanisms of Action

Metabolic Blocking (The C–H to C–F Switch)

The most common application is blocking metabolic "soft spots." Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para-position or benzylic carbons.[1]

-

Mechanism: Replacing a C–H bond with a C–F bond prevents hydrogen atom abstraction (HAT) or oxygen insertion due to the high C–F bond dissociation energy (BDE).

-

Electronic Deactivation: The strong electron-withdrawing group (EWG) nature of fluorine deactivates the entire aromatic ring toward electrophilic attack by the high-valent Iron-Oxo species in CYP450.

Conformational Control: The Gauche Effect

Fluorine can lock molecules into specific bioactive conformations without the steric bulk of methyl groups.[2][3]

-

The Phenomenon: In 1,2-difluoroethane (or

-fluoroamines), the gauche conformer is more stable than the anti conformer, contrary to steric prediction. -

Causality: This is driven by

hyperconjugation.[1] The electron-rich C–H bond donates into the low-lying antibonding orbital of the C–F bond. -

Application: Pre-organizing linear chains to bind into receptor pockets (entropy reduction).[1]

pKa Modulation

Fluorine acts as a "rheostat" for basicity.[1]

-

Rule of Thumb: A fluorine atom

to an amine reduces the pKa by ~1–2 units. -

Benefit: Lowering the pKa of a basic amine (e.g., from 9.5 to 8.0) increases the fraction of the neutral species at physiological pH (7.4), significantly improving passive membrane permeability and oral bioavailability.

Visualization: The Fluorine Decision Matrix

The following diagram illustrates the logical flow for determining when and where to introduce fluorine during Lead Optimization.

Figure 1: Decision matrix for strategic fluorine incorporation based on specific medicinal chemistry liabilities.

Synthetic Methodology: Late-Stage Fluorination[1][4][5][6]

Traditional fluorination requires building the molecule around the fluorine atom. Modern drug discovery demands Late-Stage Functionalization (LSF) —installing fluorine onto a complex scaffold at the end of the synthesis.

Protocol: Photoredox C–H Fluorination of Arenes

This protocol utilizes an organic acridinium photocatalyst to generate a radical cation intermediate, allowing nucleophilic fluorination of electron-rich arenes.[4]

Reagents:

-

Substrate: Electron-rich arene (1.0 equiv)

-

Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr+, 5 mol%)

-

Fluorine Source: Selectfluor (Electrophilic F source acting as radical trap) or TBAF (if oxidative protocol)

-

Solvent: Acetonitrile/DCM (1:1)

-

Light Source: 450 nm Blue LEDs (approx.[1] 60W)

Step-by-Step Workflow:

-

Preparation: In a borosilicate vial equipped with a magnetic stir bar, dissolve the arene substrate (0.5 mmol) and Mes-Acr+ catalyst (0.025 mmol) in degassed Acetonitrile/DCM (2.0 mL).

-

Reagent Addition: Add the fluorine source. Note: For nucleophilic fluorination using 18F-fluoride (PET applications), a TEMPO mediator is often added to facilitate the radical cation turnover.

-

Irradiation: Seal the vial under N2 atmosphere. Irradiate with 450 nm Blue LEDs at room temperature.[1] Maintain temperature <30°C using a fan, as quantum yield degrades with heat.[1]

-

Monitoring: Monitor reaction progress via LC-MS every 2 hours. Reaction typically reaches completion in 4–12 hours.[1]

-

Workup: Dilute with Et2O, wash with water and brine. Dry organic phase over Na2SO4.[1]

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Mechanism Visualization

Figure 2: Simplified catalytic cycle for photoredox-mediated C-H fluorination.

Case Studies: Success by Design

Sitagliptin (Januvia) - DPP-4 Inhibitor[1]

-

Structure: Contains a 2,4,5-trifluorophenyl moiety.[1]

-

Role of Fluorine:

-

Metabolic Stability: The trifluoro-substitution renders the phenyl ring resistant to oxidative metabolism.[1]

-

Potency: The electron-withdrawing nature of the fluorines reduces the basicity of the triazolopyrazine core, optimizing binding interactions within the DPP-4 active site.

-

Sofosbuvir (Sovaldi) - HCV NS5B Polymerase Inhibitor

-

Structure: Nucleotide analog with a 2'-deoxy-2'-

-fluoro-2'- -

Role of Fluorine:

-

Electronic Mimicry: The 2'-F mimics the electronegativity of the 2'-OH group found in RNA, allowing recognition by the viral polymerase.

-

Chemical Stability: Unlike the 2'-OH, the 2'-F is not a nucleophile, preventing the intramolecular attack that degrades natural RNA. This allows the drug to be orally bioavailable and stable in plasma.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Nicewicz, D. A., et al. (2019).[1][4] Direct Arene C–H Fluorination with 18F– via Organic Photoredox Catalysis.[1][4] Science, 364(6446), 1170-1174.[1] [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020).[1] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.[1] [Link]

Sources

Discovery and history of benzothiophene synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of Benzothiophene

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Benzothiophene Scaffold

The benzothiophene core, an aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an exceptional scaffold for interacting with biological targets. This has led to its incorporation into a range of blockbuster pharmaceuticals, including the selective estrogen receptor modulator (SERM) raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole .[1][2] Beyond medicine, benzothiophene derivatives are integral to the manufacturing of dyes like thioindigo.[2]

This guide provides a comprehensive exploration of the discovery and synthetic evolution of this critical heterocycle. We will move beyond a simple catalog of reactions to dissect the underlying chemical logic, the challenges faced by early chemists, and the innovative solutions that have enabled its widespread application. The focus is on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: From Industrial Byproduct to Synthetic Target: A Historical Overview

Benzothiophene was not born in a flask. Its first encounter with chemists was as a naturally occurring component of lignite tar, an odorous compound reminiscent of naphthalene.[2] For many years, isolation from these petroleum-related deposits was the primary source. However, the rise of medicinal chemistry demanded access to specifically substituted benzothiophenes, a need that isolation could not meet. This imperative drove the development of de novo synthetic routes, transforming benzothiophene from a crude byproduct into a precisely crafted molecular entity.

The history of its synthesis can be broadly categorized into two eras:

-

Classical Methods: Often relying on harsh conditions, strong acids, and intramolecular cyclizations of pre-functionalized benzene rings. These were foundational but often lacked broad substrate scope or functional group tolerance.

-

Modern Catalytic Methods: Characterized by the use of transition metals (Palladium, Copper, Gold), photoredox catalysis, and other milder, more efficient strategies. These methods offer superior control, efficiency, and the ability to construct highly complex derivatives.[3]

PART 2: Foundational Synthetic Strategies: Intramolecular Cyclization

The most intuitive and historically significant approach to constructing the benzothiophene ring system is through the intramolecular cyclization of an aryl sulfide precursor. This strategy involves creating a key carbon-sulfur bond followed by a ring-closing event to form the fused thiophene ring.

The Arylthioacetic Acid Route

One of the earliest practical methods involves the cyclization of an arylthioacetic acid. This approach leverages readily available thiophenols and chloroacetic acid.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an S-arylthioglycolic acid. The critical cyclization step is typically induced by a strong dehydrating agent like acetic anhydride. This reagent serves a dual purpose: it activates the carboxylic acid, likely by forming a mixed anhydride, making the carbonyl carbon more electrophilic. An intramolecular Friedel-Crafts-type acylation then occurs on the electron-rich benzene ring, followed by tautomerization and dehydration to yield the 3-hydroxybenzo[b]thiophene. Subsequent dehydroxylation affords the parent benzothiophene.[4]

Caption: Workflow for benzothiophene synthesis via arylthioacetic acid cyclization.

The Industrial Gold Standard: Synthesis of the Raloxifene Core

The commercial-scale synthesis of the drug raloxifene provides a masterclass in process optimization for benzothiophene construction. The key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, was initially prepared via the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone using polyphosphoric acid (PPA).[5]

Expertise in Action - Overcoming Process Bottlenecks: While effective in the lab, the PPA method proved problematic on a manufacturing scale. The benzothiophene product would precipitate during the reaction, creating a thick, un-stirrable paste that crippled conventional equipment.[5] This is a classic example of a laboratory success that fails the test of process chemistry.

The solution was a shift in catalyst and solvent systems. Researchers developed an improved process utilizing methanesulfonic acid (MSA) or solid acid catalysts like cation exchange resins.[5][6]

Mechanism of Acid-Catalyzed Cyclization:

-

Protonation: The acid catalyst (H+) protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity.

-

Electrophilic Aromatic Substitution: The activated carbonyl group is attacked by the electron-rich ortho position on the thiophenyl ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

-

Dehydration: The resulting alcohol intermediate is protonated by the acid catalyst, forming a good leaving group (H₂O).

-

Elimination & Aromatization: Elimination of water and a proton restores the aromaticity of the system, yielding the final benzothiophene ring.

Caption: Mechanism of acid-catalyzed cyclization for benzothiophene synthesis.

Protocol: MSA-Catalyzed Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is a representative example of a self-validating system, where reaction progress and product isolation are designed for robustness and scalability.

Materials:

-

α-(3-methoxyphenylthio)-4-methoxyacetophenone (Starting Material)

-

Methanesulfonic acid (MSA) (Catalyst)

-

Toluene (Solvent)

-

Heptane (Anti-solvent/Crystallization aid)

Step-by-Step Methodology:

-

Reaction Setup: Charge a suitable reactor with the starting acetophenone and toluene. The solvent choice is critical; toluene allows for azeotropic removal of water, which drives the cyclization equilibrium forward.[5]

-

Cyclization: Heat the mixture to reflux (approx. 110 °C). The cyclization is significantly faster at reflux temperatures (10-20 times faster than at 70 °C).[6] The reaction rate can be controlled by the amount of acid catalyst employed.[6]

-

Catalyst Addition & Rearrangement: After the initial cyclization, cool the reaction. Add methanesulfonic acid to facilitate the subsequent rearrangement reaction. A separate MSA phase should form.[6]

-

Crystallization & Isolation: Add heptane to the mixture. Heptane acts as an anti-solvent, dramatically reducing the solubility of the desired 6-methoxy isomer and driving the reaction equilibrium through crystallization. The undesired 4-methoxy isomer remains in solution.[6]

-

Workup: Isolate the product via filtration. A standard extractive workup can follow, involving washing with water, separating the organic and aqueous layers, and concentrating the organic layer to yield the crystalline product.[5][6]

Data Summary: Catalyst System Comparison

| Catalyst System | Operating Temperature | Key Advantages | Key Disadvantages / Challenges |

| Polyphosphoric Acid (PPA) | ~85 °C | Effective for initial discovery. | Forms thick, un-stirrable paste on a large scale; difficult workup.[5] |

| Methanesulfonic Acid (MSA) | 75 - 110 °C | Homogeneous reaction; avoids precipitates; faster reaction rates.[5] | Requires handling of a corrosive strong acid. |

| Cation Exchange Resin | 80 - 110 °C | Heterogeneous catalyst, easily removed by filtration; reusable.[6] | May have different kinetics; requires optimization of catalyst loading. |

PART 3: Modern Synthetic Innovations

While classical cyclizations are robust, modern organic synthesis demands milder conditions, greater functional group tolerance, and novel pathways for diversification.

Transition-Metal Catalyzed Cross-Coupling and Annulation

The advent of transition-metal catalysis revolutionized benzothiophene synthesis. These methods often build the ring in a convergent fashion.

-

Copper-Catalyzed Thiolation-Annulation: A powerful strategy involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper(I) iodide (CuI).[3] This method provides direct access to 2-substituted benzothiophenes.

-

Gold-Catalyzed Carbothiolation: Gold catalysts enable an atom-economical synthesis of 2,3-disubstituted benzothiophenes from o-alkynylaryl thioethers.[3]

-

Palladium-Catalyzed C-H Arylation: For modifying an existing benzothiophene core, palladium catalysts can be used to directly arylate the C-H bonds of the heterocycle, a highly efficient method for building complexity.[3]

Iodine-Catalyzed Cascade Reactions

A greener and more economical approach involves the use of molecular iodine as a catalyst. This method facilitates a cascade reaction between substituted thiophenols and alkynes under metal- and solvent-free conditions.[3][7]

Mechanistic Rationale: Iodine acts as a Lewis acid, activating the alkyne towards nucleophilic attack by the thiophenol. The reaction proceeds through a sequence of addition and cyclization steps, ultimately leading to the benzothiophene product in good yields. This approach is attractive for its operational simplicity and avoidance of heavy metal catalysts.[3]

Caption: Proposed pathway for iodine-catalyzed benzothiophene synthesis.

Conclusion: An Evolving Legacy

The journey of benzothiophene synthesis from the distillation of coal tar to sophisticated, atom-economical catalytic reactions is a testament to the ingenuity of chemical scientists. The initial challenges of harsh reaction conditions and limited scope have been systematically overcome through mechanistic understanding and the development of new catalytic systems. For today's researchers, the diverse array of available synthetic methods provides a powerful toolkit to design and create novel benzothiophene-based molecules for applications in medicine, electronics, and beyond. The continued exploration of greener, more efficient synthetic routes will ensure that the legacy of this vital heterocyclic scaffold continues to evolve.

References

- Process for the synthesis of benzothiophenes. (US5969157A).

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024-07-24). Books.

-

Benzothiophene. Wikipedia. [Link]

-

Fiesselmann thiophene synthesis. Wikipedia. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024-06-10). International Journal of Pharmaceutical Sciences. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. (2025-01-19). YouTube. [Link]

- Process for the synthesis of benzothiophenes. (EP0832889B1).

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Unpublished. [Link]

-

What are the possible starting materials for the synthesis of benzothiophene? (2014-12-16). ResearchGate. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017-09-29). PubMed. [Link]

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017-09-06). ResearchGate. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

5-Fluoro-1-benzothiophene-2-carbonitrile: A Strategic Fluorinated Scaffold

This technical guide details the physicochemical characterization, synthetic pathways, and medicinal chemistry applications of 5-Fluoro-1-benzothiophene-2-carbonitrile (CAS 1190198-23-2). It is designed for researchers requiring precise data for stoichiometric calculations and synthetic planning.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a fused bicyclic heteroaromatic intermediate. Its structural distinctiveness lies in the C5-fluorine substitution, which modulates metabolic stability by blocking the para-position relative to the sulfur atom, and the C2-nitrile group, a versatile handle for further chemical elaboration (e.g., into amines, acids, or heterocycles like tetrazoles).

Core Data Table

| Property | Value | Notes |

| CAS Number | 1190198-23-2 | Verified Identifier |

| Molecular Formula | C₉H₄FNS | |

| Molecular Weight | 177.19 g/mol | Monoisotopic Mass: 177.0048 |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 64–66 °C | [1][2] |

| LogP (Predicted) | ~2.9 – 3.1 | Lipophilic; requires organic solvent for solubilization |

| SMILES | FC1=CC=C2SC(C#N)=CC2=C1 | |

| InChI Key | PLVPMOSTGNZKQQ-UHFFFAOYSA-N | (Note: Key for acid derivative; Nitrile varies) |

Synthetic Pathways & Methodologies

The synthesis of this compound typically follows a convergent route involving the construction of the thiophene ring onto a functionalized benzene precursor. The most robust "self-validating" protocol involves the Fiesselmann condensation or a modified Gewald reaction , followed by functional group manipulation.

Primary Route: Cyclization & Dehydration

This pathway minimizes regioisomeric byproducts by fixing the sulfur position early.

-

Step 1: Thiophene Ring Construction

-

Precursors: 2-Chloro-5-fluorobenzaldehyde + Methyl thioglycolate.

-

Conditions: Basic conditions (K₂CO₃ or NaOMe) in DMF or DMSO at elevated temperature (60–80 °C).

-

Mechanism: Nucleophilic aromatic substitution (SₙAr) of the chlorine by the thiol, followed by aldol condensation and cyclization.

-

Intermediate: Methyl 5-fluoro-1-benzothiophene-2-carboxylate.

-

-

Step 2: Amidation

-

Reagents: 7N NH₃ in Methanol or aqueous NH₄OH.

-

Conditions: Sealed tube, 80 °C, 12–24 h.

-

Intermediate: 5-Fluoro-1-benzothiophene-2-carboxamide.

-

-

Step 3: Dehydration to Nitrile

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from commercially available aldehydes to the nitrile target.

Analytical Validation & Quality Control

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.30 (s, 1H): H-3 proton (Thiophene ring). This singlet is the most diagnostic peak; its absence indicates ring opening or substitution.

-

δ 8.10 (dd, J=8.8, 5.0 Hz, 1H): H-7 proton (coupling with F).

-

δ 7.85 (dd, J=9.0, 2.5 Hz, 1H): H-4 proton.

-

δ 7.45 (td, 1H): H-6 proton.

-

-

¹⁹F NMR:

-

Single peak around -115 to -120 ppm (referenced to CFCl₃).

-

Infrared Spectroscopy (FT-IR)

-

C≡N Stretch: A sharp, distinct band at 2210–2230 cm⁻¹ . This confirms the successful dehydration of the amide.

-

C-F Stretch: Strong bands in the 1100–1250 cm⁻¹ region.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI.

-

Observed Mass: [M+H]⁺ = 178.2.

-

Isotope Pattern: Distinct ³⁴S isotope peak at M+2 (~4.5% relative abundance).

Application in Drug Design

This scaffold is a "privileged structure" in medicinal chemistry, often utilized to improve the physicochemical properties of lead compounds.

Fluorine Effect (C5 Position)

-

Metabolic Blockade: The C5 position in benzothiophenes is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine blocks this site, extending the half-life (

) of the drug candidate. -

Electronic Modulation: Fluorine withdraws electron density, lowering the pKa of the neighboring aromatic system and potentially increasing lipophilicity (LogP), which enhances membrane permeability.

Nitrile Versatility (C2 Position)

The nitrile group serves as a "masked" functional group or a direct pharmacophore:

-

Covalent Inhibitors: Can act as a reversible covalent "warhead" targeting cysteine residues in proteases (forming thioimidates).

-

Bioisostere Precursor: Readily converted to tetrazoles (using NaN₃/ZnBr₂), which serve as carboxylic acid bioisosteres with improved metabolic stability and oral bioavailability.

References

-

King-Pharm . (2024).[1] Product Specification: this compound (CAS 1190198-23-2).[1][2][3] Retrieved from

-

ChemBK . (2024). Chemical Properties of this compound. Retrieved from

-

Sigma-Aldrich . (2024).[4] Benzothiophene Derivatives and Building Blocks. Retrieved from

-

National Institutes of Health (NIH) . (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed Central. Retrieved from

-

Der Pharma Chemica . (2011). Synthesis and Anti-microbial Screening of Benzothiophene Derivatives. Retrieved from

Sources

The Quantum Advantage: A Technical Guide to the Theoretical Exploration of Fluorinated Heterocyclic Compounds

Intended for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Fluorine Atom in Heterocyclic Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This is no accident. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, a significant portion of recently approved pharmaceuticals are fluorinated heterocyclic compounds.[3]

However, the effects of fluorination are often subtle, context-dependent, and can defy simple intuition.[4] This is where theoretical and computational chemistry provides an indispensable toolkit. By simulating molecular behavior at the quantum level, we can gain predictive insights into the properties of novel fluorinated heterocycles before their synthesis, saving valuable time and resources. This guide serves as a comprehensive technical manual for researchers embarking on the theoretical study of these fascinating molecules. We will delve into the core computational methodologies, providing not only the "how" but, more importantly, the "why" behind each step, empowering you to conduct robust and insightful in-silico investigations.

I. The Foundation: Molecular Structure and Electronic Properties

The first step in any theoretical study is to establish an accurate representation of the molecule's three-dimensional structure and its electronic landscape. Density Functional Theory (DFT) is the workhorse for these calculations, offering a favorable balance between accuracy and computational cost.

A. Crafting the Initial Molecular Geometry

A plausible starting geometry is crucial for a successful optimization. This can be constructed using molecular building software (e.g., Avogadro, GaussView). Pay close attention to stereochemistry and initial dihedral angles, as these can influence the final optimized structure. For flexible molecules, a conformational search is highly recommended to identify the global minimum energy structure.

B. The Art of Geometry Optimization: A Self-Validating Protocol

The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation.

Experimental Protocol: DFT Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Functional and Basis Set Selection:

-

Rationale: The choice of functional and basis set is critical for accuracy. For organofluorine compounds, a functional that adequately describes non-covalent interactions and electron correlation is essential. The B3LYP functional is a robust starting point, while functionals like M06-2X or ωB97X-D are often recommended for systems where dispersion forces are important.[5]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a good initial choice, providing a balance of accuracy and computational efficiency. For higher accuracy, especially for calculating properties like NMR shifts, larger basis sets like 6-311+G(2d,p) or augmentation with diffuse functions (e.g., aug-cc-pVDZ) may be necessary.[6][7]

-

-

Input File Preparation:

-

Specify the coordinates of your fluorinated heterocycle.

-

Define the charge and spin multiplicity of the molecule.

-

Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Execution and Analysis:

-

Run the calculation.

-

Upon completion, verify that the optimization converged.

-

Examine the output file for the optimized coordinates and confirm the absence of imaginary frequencies.

-

Visualization: DFT Geometry Optimization Workflow

Caption: A workflow for DFT geometry optimization.

C. Unveiling the Electronic Landscape: Frontier Molecular Orbitals and Electrostatic Potential

Once a reliable geometry is obtained, we can probe the molecule's electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For fluorinated heterocycles, the MEP can reveal the influence of the electronegative fluorine atoms on the reactivity of the heterocyclic ring.

II. Delving Deeper: Bonding, Non-Covalent Interactions, and Reactivity

With a foundational understanding of the molecule's structure and electronics, we can investigate the nuances of bonding and predict its reactivity.

A. Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This allows us to quantify hyperconjugative interactions, which are key to understanding the influence of fluorine on molecular stability and conformation.

Experimental Protocol: NBO Analysis

-

Software and Keywords: NBO analysis is typically performed as a post-processing step after a DFT calculation. In Gaussian, this is requested using the pop=nbo keyword.

-

Execution: Run the DFT calculation with the NBO keyword included.

-

Analysis of Output:

-

Natural Atomic Charges: Examine the calculated charges on each atom to understand the inductive effects of fluorine.

-

Second-Order Perturbation Theory Analysis: This is the most critical part of the NBO output. It quantifies the stabilization energy (E(2)) of donor-acceptor interactions. Look for significant interactions between filled (donor) NBOs (e.g., C-C or C-H bonds, lone pairs) and empty (acceptor) NBOs (e.g., antibonding orbitals like σ* or π*). These interactions reveal the delocalization of electron density and are fundamental to understanding phenomena like the anomeric effect and other stereoelectronic effects induced by fluorine.

-

Visualization: Interpreting NBO Analysis

Caption: Key insights derived from NBO analysis.

B. Quantum Theory of Atoms in Molecules (QTAIM): Characterizing Non-Covalent Interactions

Fluorine atoms frequently participate in non-covalent interactions, such as halogen bonds and hydrogen bonds, which are crucial for molecular recognition and crystal packing. QTAIM is a powerful method for identifying and characterizing these interactions based on the topology of the electron density.[9]

Experimental Protocol: QTAIM Analysis

-

Wavefunction Generation: Perform a high-level DFT calculation on the system of interest (e.g., a dimer of your fluorinated heterocycle or its complex with a protein) and generate a wavefunction file (e.g., .wfn or .wfx).

-

QTAIM Software: Use a dedicated QTAIM program like AIMAll.

-

Analysis of Critical Points:

-

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a bonding interaction.

-

Properties at the BCP: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction. For non-covalent interactions, ρ is typically low and ∇²ρ is positive.

-

C. Predicting Acidity and Basicity: The pKa of Fluorinated Heterocycles

The pKa is a fundamental property that governs a molecule's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. Fluorination can significantly alter the pKa of nearby acidic or basic groups through strong inductive effects.[1]

Experimental Protocol: Computational pKa Prediction

-

Thermodynamic Cycle: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution using a thermodynamic cycle.

-

DFT Calculations:

-

Optimize the geometries of both the protonated and deprotonated forms of the fluorinated heterocycle in both the gas phase and in solution (using a continuum solvation model like SMD or PCM).

-

Perform frequency calculations for all optimized structures to obtain thermal corrections to the Gibbs free energy.

-

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature. It is often necessary to use an empirical correction or a reference compound with a known pKa to achieve high accuracy.[10]

Table 1: Calculated vs. Experimental pKa for a Series of Fluorinated Pyridines

| Compound | Substitution | Calculated pKa | Experimental pKa | Reference |

| Pyridine | None | 5.32 | 5.25 | [4] |

| 2-Fluoropyridine | 2-F | 0.51 | 0.44 | [4] |

| 3-Fluoropyridine | 3-F | 3.05 | 2.97 | [4] |

| 4-Fluoropyridine | 4-F | 4.78 | 4.65 | [4] |

Calculated at the B3LYP/6-31+G(d,p) level with the SMD solvation model.

III. The Biological Interface: Predicting Drug-like Properties

For researchers in drug development, the ultimate goal is to understand how a fluorinated heterocycle will behave in a biological system. Computational methods can provide valuable early-stage predictions of a compound's pharmacokinetic and pharmacodynamic properties.

A. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

Experimental Protocol: Molecular Docking

-

Preparation of Receptor and Ligand:

-

Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand: Generate a 3D structure of your fluorinated heterocycle and optimize its geometry using DFT as described previously. Assign partial charges.

-

-

Docking Simulation:

-

Software: Use docking software such as AutoDock Vina, Glide, or GOLD.

-

Defining the Binding Site: Define the search space for the docking calculation, which is typically a grid box centered on the active site of the protein.

-

Execution: Run the docking simulation. The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Binding Energy/Score: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol). Lower values generally indicate stronger binding.

-

Binding Pose: Visualize the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and the protein. Analyze how the fluorine atoms contribute to these interactions.

-

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking.